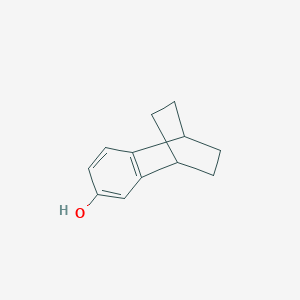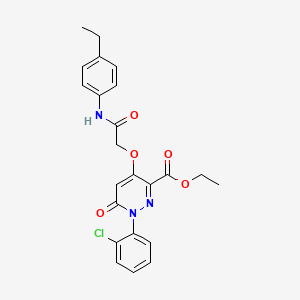![molecular formula C24H23N5O3S B2373409 5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-94-3](/img/structure/B2373409.png)
5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Medicinal Chemistry
Lead Compound in Medicinal Chemistry Programs : Piperazine-containing pyrazalopyrimidine compounds, similar in structure to the compound , have been identified as lead compounds in medicinal chemistry programs. These compounds, including UK-469,413, have shown good physicochemical properties and slow metabolism by cytochromes P450 in rat and human liver microsomes (Rawal et al., 2008).
Study of N-acetyltransferase-mediated Metabolism : Investigations into the metabolism of these compounds revealed rapid acetylation in rat liver cytosol, leading to high plasma clearance. This acetylation was also observed in human liver cytosol, indicating the involvement of the N-acetyltransferase (NAT) enzymes, particularly the NAT-2 isozyme. This information is crucial for understanding the metabolic pathways and improving the pharmacokinetic profiles of these compounds (Rawal et al., 2008).
Pharmacological Research
- Anti-inflammatory Properties : Certain pyrazolo-pyridine analogs have shown potential as inflammation medications. In vitro studies assessed their regulation of inflammation in macrophages, evaluating pro-inflammatory and anti-inflammatory proteins. Additionally, in silico and in vitro COX-2 inhibition studies were conducted, revealing that some compounds, such as 5a, 5b, 5g, and 5j, exhibited excellent binding affinity and COX-2 inhibition, suggesting their potential as future anti-inflammatory drugs (Bilavendran et al., 2019).
Chemical Synthesis and Characterization
Synthesis of Novel Derivatives : Research has focused on the synthesis of novel derivatives incorporating the pyrazolo[4,3-c]pyridine moiety. These studies are significant for developing new compounds with potential biological activities, such as antimicrobial or insecticidal properties. The structural elucidation of these compounds is often done using spectral data and X-ray crystal analysis, contributing to the field of heterocyclic chemistry (Ho & Suen, 2013).
Tautomerism Studies : Research has also been conducted on the tautomerism of aza heterocycles, including compounds structurally related to 5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. These studies contribute to understanding the stability and structural behavior of these compounds in different environments, which is essential for their potential applications in medicinal chemistry (Gubaidullin et al., 2014).
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-26-15-19(22-20(16-26)24(32)29(25-22)17-6-3-2-4-7-17)23(31)28-11-9-27(10-12-28)21(30)14-18-8-5-13-33-18/h2-8,13,15-16H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWSVNSCXQGASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)

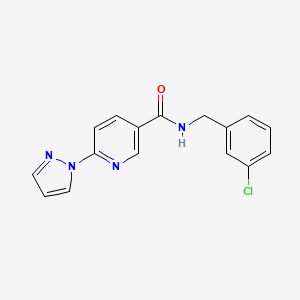
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)
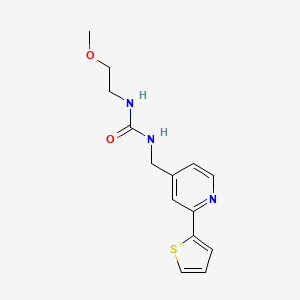
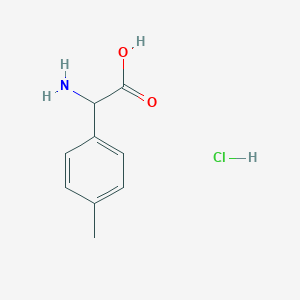
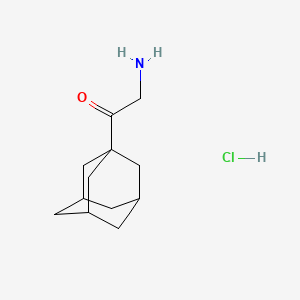

![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)


